molecular formula C13H17BrO2S B1403079 Methyl 4-[(5-bromopentyl)thio]benzoate CAS No. 877861-73-9

Methyl 4-[(5-bromopentyl)thio]benzoate

Cat. No.: B1403079
CAS No.: 877861-73-9
M. Wt: 317.24 g/mol
InChI Key: SRENCCDZPOFGDM-UHFFFAOYSA-N
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Description

Methyl 4-[(5-bromopentyl)thio]benzoate: is a synthetic organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromopentylthio group attached to the benzoate moiety. This compound is commonly used in various fields of research, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity .

Scientific Research Applications

Methyl 4-[(5-bromopentyl)thio]benzoate has a wide range of applications in scientific research:

Safety and Hazards

  • Hazard Information : Consult Material Safety Data Sheets (MSDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-bromopentyl)thio]benzoate typically involves the reaction of methyl 4-mercaptobenzoate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl formamide at room temperature for several hours . The general reaction scheme is as follows:

Methyl 4-mercaptobenzoate+1,5-dibromopentaneK2CO3,DMFMethyl 4-[(5-bromopentyl)thio]benzoate\text{Methyl 4-mercaptobenzoate} + \text{1,5-dibromopentane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Methyl 4-mercaptobenzoate+1,5-dibromopentaneK2​CO3​,DMF​Methyl 4-[(5-bromopentyl)thio]benzoate

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized for larger-scale production by adjusting the concentrations of reactants and solvents, as well as reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(5-bromopentyl)thio]benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromopentyl group can be replaced by other nucleophiles.

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products:

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-bromopentyl)thio]benzoate involves its reactivity with various nucleophiles and electrophiles. The bromopentyl group can participate in nucleophilic substitution reactions, while the thioether and ester groups can undergo oxidation and reduction reactions, respectively. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-(chloromethyl)benzoate
  • Methyl 4-(iodomethyl)benzoate

Uniqueness: Methyl 4-[(5-bromopentyl)thio]benzoate is unique due to the presence of the bromopentylthio group, which provides distinct reactivity compared to other halomethyl benzoates. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

methyl 4-(5-bromopentylsulfanyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2S/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENCCDZPOFGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-mercaptobenzoate (3.39 g) and 1,5-dibromopentane (9.31 g) in dimethyl formamide (100 mL), potassium carbonate (3.07 g) was added. The reaction mixture was stirred at room temperature for 3 hours. To the reaction mixture, water (300 mL) was added and the aqueous layer was extracted twice with an n-hexane-ethyl acetate solution (n-hexane:ethyl acetate=1:1) (150 mL). The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel chromatography (n-hexane:ethyl acetate=1:0→8:2) to obtain the title compound (4.69 g) having the following physical properties.
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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